PDE7-IN-4 Demonstrates Blood-Brain Barrier Penetration, a Key Advantage Over BRL-50481 for CNS Applications
PDE7-IN-4 (S14) is a cell-permeable small heterocyclic molecule that is able to cross the blood-brain barrier [1]. This property is critical for central nervous system (CNS) applications. In contrast, BRL-50481, a commonly used selective PDE7 inhibitor, has limited documentation regarding its ability to cross the blood-brain barrier, with studies primarily focusing on peripheral applications .
| Evidence Dimension | Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | Demonstrated to cross the blood-brain barrier |
| Comparator Or Baseline | BRL-50481: Limited data on BBB penetration; primarily used in peripheral studies |
| Quantified Difference | Not quantified, but qualitative difference in reported CNS availability |
| Conditions | In vivo mouse models |
Why This Matters
For neuroscience research, particularly in Alzheimer's and Parkinson's disease models, BBB penetration is essential for target engagement in the CNS, making PDE7-IN-4 a more suitable choice than BRL-50481 for these applications.
- [1] Garcia, A. M., et al. (2020). Amyloid β-induced impairments on mitochondrial dynamics, hippocampal neurogenesis, and memory are restored by phosphodiesterase 7 inhibition. Alzheimer's Research & Therapy, 10(1):24. View Source
